![molecular formula C22H20N2O3 B2971473 2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 883822-65-9](/img/structure/B2971473.png)
2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo[1,5-c][1,3]benzoxazine structure.
- Functionalization : The introduction of ethoxy and furan substituents is achieved through electrophilic aromatic substitution reactions.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-c][1,3]benzoxazines exhibit significant antifungal properties. For instance:
- In Vitro Testing : Compounds similar to this compound have shown effective inhibition against Fusarium oxysporum with minimum inhibitory concentration (MIC) values ranging from 6 to 9 μg/mL. This suggests a promising antifungal profile compared to standard antifungal agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays against various human cancer cell lines (e.g., HeLa, HepG2) revealed that certain derivatives exhibited cytotoxic effects with IC50 values below 20 μg/mL. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity against breast and lung cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : It is hypothesized that the compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antifungal Efficacy
A study conducted by Yusuf and Solanki (2019) focused on a series of pyrazole derivatives including the target compound. The findings indicated that modifications in the pyrazole ring significantly affected antifungal potency. The most active derivative showed complete inhibition of fungal growth at concentrations as low as 6 μg/mL .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer properties of related benzoxazine derivatives demonstrated that compounds with furan moieties exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study reported IC50 values as low as 15 μg/mL for some derivatives .
Data Tables
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-25-16-11-9-15(10-12-16)18-14-19-17-6-3-4-7-20(17)27-22(24(19)23-18)21-8-5-13-26-21/h3-13,19,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMNRBIWNLOFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.